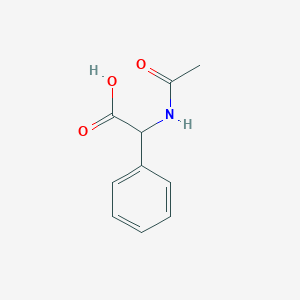
AC-DL-PHG-OH
概述
描述
(acetylamino)(phenyl)acetic acid, also known by its IUPAC name N-(phenylacetyl)glycine, is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenylacetic acid and is characterized by the presence of both an acetylamino group and a phenyl group attached to an acetic acid backbone
科学研究应用
(acetylamino)(phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
Mode of Action
The exact mode of action of AC-DL-PHG-OH is currently unknown due to the lack of comprehensive studies on this compound. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It’s known that phenylacetic acid, a related compound, is involved in the degradation of aromatic compounds in bacteria
Pharmacokinetics
Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .
Result of Action
Given the lack of comprehensive studies on this compound, it’s difficult to predict its potential effects on the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and its overall effectiveness. Specific information on how these factors influence this compound is currently unavailable .
生化分析
Biochemical Properties
The role of 2-acetamido-2-phenylacetic acid in biochemical reactions is significant. It is involved in the metabolism of arachidonic acid (AA). Unlike corticosteroids, which inhibit numerous pathways, 2-acetamido-2-phenylacetic acid acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Cellular Effects
2-Acetamido-2-phenylacetic acid has been found to have effects on various types of cells and cellular processes. It inhibits the release of inflammatory mediators from human neutrophils . This compound also exhibits an amide bond with the amino acid glycine .
Molecular Mechanism
At the molecular level, 2-acetamido-2-phenylacetic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits cyclooxygenase (COX), an enzyme that plays a key role in the formation of prostaglandins .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal room temperature conditions .
Metabolic Pathways
2-Acetamido-2-phenylacetic acid is involved in the metabolism of arachidonic acid (AA). It acts primarily to reduce the biosynthesis of prostaglandins by inhibiting cyclooxygenase (COX) .
Transport and Distribution
It is known that this compound is stable under normal room temperature conditions .
Subcellular Localization
It is known that this compound is stable under normal room temperature conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (acetylamino)(phenyl)acetic acid typically involves the amidation of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_8\text{H}_8\text{O}_2 + \text{C}_4\text{H}6\text{O}3 \rightarrow \text{C}{10}\text{H}{11}\text{NO}_3 + \text{H}_2\text{O} ] In this reaction, phenylacetic acid (C8H8O2) reacts with acetic anhydride (C4H6O3) to form (acetylamino)(phenyl)acetic acid (C10H11NO3) and water (H2O).
Industrial Production Methods: Industrial production of (acetylamino)(phenyl)acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反应分析
Types of Reactions: (acetylamino)(phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids/bases.
Major Products:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of phenylethanol or phenylethylamine.
Substitution: Formation of various substituted phenylacetic acid derivatives.
相似化合物的比较
Phenylacetic Acid: A precursor to (acetylamino)(phenyl)acetic acid, known for its use in the synthesis of various pharmaceuticals.
4-Phenyl-3-butenoic Acid: An amidation inhibitor with anti-inflammatory properties.
5-(Acetylamino)-4-oxo-6-phenyl-2-hexenoic Acid Methyl Ester: A potent amidation inhibitor with anti-tumorigenic properties.
Uniqueness: (acetylamino)(phenyl)acetic acid is unique due to its dual functional groups (acetylamino and phenyl) which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in both research and industry.
属性
IUPAC Name |
2-acetamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936140 | |
| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15962-46-6, 29633-99-6 | |
| Record name | N-Acetyl-DL-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15962-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-(Acetamido)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(acetamido)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the research paper's findings on (acetylamino)(phenyl)acetic acid in the context of PHD2 inhibition?
A1: The research paper focuses on elucidating the crystal structure of PHD2 in complex with a specific compound containing the (acetylamino)(phenyl)acetic acid moiety []. This structural information is crucial for understanding how this class of compounds interacts with PHD2 at a molecular level. While the abstract doesn't provide specific details about the compound's inhibitory activity, determining the binding mode and interactions within the active site is essential for structure-based drug design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
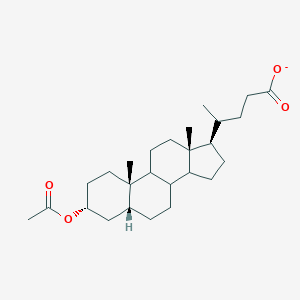
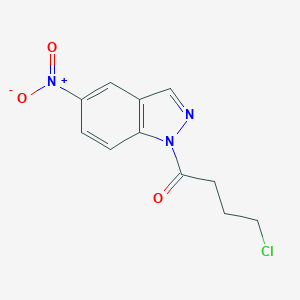
![Methyl ethyl[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B420278.png)
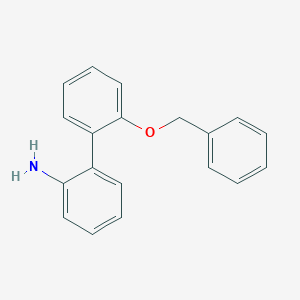

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-isopropyl-5-methylcyclohexanecarboxamide](/img/structure/B420281.png)
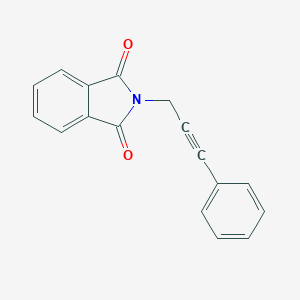

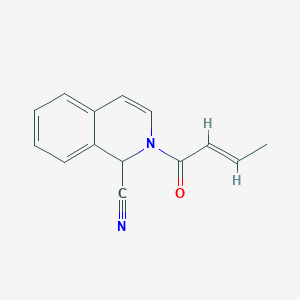
![2,2,2-trifluoro-N-[methoxy(phenyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B420287.png)
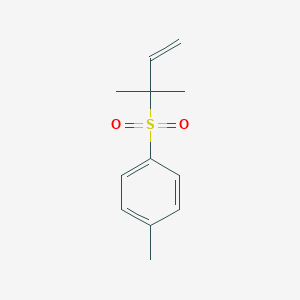
![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[2-[(5R,6S)-5-hydroxy-6-methoxy-4-oxooxan-2-yl]phenoxy]-2-(2-oxopropyl)oxan-3-yl] acetate](/img/structure/B420292.png)
![7,7-Dioxido-2-oxa-7-thiabicyclo[4.2.0]oct-8-yl methyl sulfone](/img/structure/B420293.png)

